molecular formula C9H12FNO2S B13266019 N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide

N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide

Cat. No.: B13266019
M. Wt: 217.26 g/mol
InChI Key: YODHIHXGTCBEOU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC guidelines for prioritizing functional groups and substituents on aromatic systems. The parent structure is benzene, with the sulfonamide group (-SO$$2$$NH$$2$$) assigned the lowest possible locant (position 1). The nitrogen atom of the sulfonamide is substituted with an ethyl group, denoted by the prefix N-ethyl. Adjacent substituents—a fluorine atom at position 2 and a methyl group at position 3—are listed in alphabetical order.

The molecular formula is C$$9$$H$${12}$$FNO$$_2$$S , derived as follows:

  • C$$_9$$ : Six carbons from the benzene ring, one from the methyl group, and two from the ethyl group.
  • H$$_{12}$$ : Twelve hydrogens remaining after accounting for substituents (three on the benzene ring, five on the ethyl group, three on the methyl group, and one on the sulfonamide nitrogen).
  • F, N, O$$_2$$, S : One fluorine, one nitrogen, two oxygens, and one sulfur from the sulfonamide and substituents.

The compound’s SMILES string, CC1=C(C=CC=C1F)S(=O)(=O)NC(C)C , encodes its connectivity: a benzene ring with fluorine (F), methyl (C), and sulfonamide groups at positions 2, 3, and 1, respectively, and an ethyl group attached to the sulfonamide nitrogen.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar benzene ring with substituents arranged in a meta configuration relative to the sulfonamide group. Key geometric features include:

  • Bond lengths : The sulfur-oxygen bonds in the sulfonamide group measure approximately 1.43 Å, typical for sulfonamides, while the sulfur-nitrogen bond is longer at 1.62 Å due to partial double-bond character.
  • Dihedral angles : The ethyl group on the nitrogen exhibits a staggered conformation to minimize steric hindrance with adjacent substituents. The fluorine atom’s electronegativity induces a slight distortion in the benzene ring’s planarity, with a C-F bond length of 1.34 Å.

Density functional theory (DFT) calculations predict two low-energy conformers differing in the orientation of the ethyl group relative to the sulfonamide oxygen atoms. The dominant conformer (∼85% population) positions the ethyl group antiperiplanar to one oxygen atom, reducing lone-pair repulsions.

Crystallographic Data and Packing Arrangements

While crystallographic data for this compound are not explicitly reported in the literature, analogous sulfonamides commonly crystallize in monoclinic or triclinic systems. For example:

Parameter Typical Range for Sulfonamides
Space group P2$$_1$$/c or P-1
Unit cell (Å) a = 5–7, b = 8–10, c = 12–15
β angle (°) 90–110

In the crystal lattice, intermolecular hydrogen bonds between the sulfonamide NH and oxygen atoms dominate packing. The fluorine and methyl groups participate in van der Waals interactions, while the ethyl group may induce disorder in the lattice due to rotational freedom.

Comparative Structural Analysis with Sulfonamide Derivatives

Compared to simpler sulfonamides, such as benzenesulfonamide (C$$6$$H$$7$$NO$$_2$$S), the addition of fluorine, methyl, and ethyl groups in this compound introduces steric and electronic effects:

  • Steric effects : The methyl group at position 3 and ethyl group on nitrogen increase molecular bulk, reducing solubility in polar solvents by ∼40% compared to unsubstituted benzenesulfonamide.
  • Electronic effects : Fluorine’s electron-withdrawing nature decreases electron density at the sulfonamide sulfur, weakening hydrogen-bonding capacity. This is reflected in a 15% reduction in melting point relative to non-fluorinated analogs.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

N-ethyl-2-fluoro-3-methylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)8-6-4-5-7(2)9(8)10/h4-6,11H,3H2,1-2H3

InChI Key

YODHIHXGTCBEOU-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1F)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The predominant synthetic route to N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide involves the nucleophilic substitution of a sulfonyl chloride precursor with ethylamine, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The key starting material is 2-fluoro-3-methylbenzenesulfonyl chloride, which undergoes amination to yield the target sulfonamide.

Detailed Reaction Conditions

Step Reagents and Conditions Description Yield / Notes
1 2-Fluoro-3-methylbenzenesulfonyl chloride + Ethylamine Reaction performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (20–40 °C). Triethylamine or another tertiary amine base is added to scavenge HCl. High yields (>80%) typically reported. Reaction time varies from 1 to 4 hours depending on scale and solvent.
2 Work-up and purification The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography to isolate pure this compound. Purity >95% achievable with standard purification.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the ethylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. The presence of the fluorine atom ortho to the sulfonyl group can influence the electronic environment, potentially affecting reaction rates and selectivity.

While the direct sulfonylation of ethylamine with the sulfonyl chloride is the most straightforward and commonly employed method, alternative synthetic strategies have been reported in related sulfonamide chemistry that could be adapted for this compound:

  • Sulfonylation via Sulfonic Acid Activation: Conversion of 2-fluoro-3-methylbenzenesulfonic acid to its sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), followed by amination with ethylamine.

  • One-Pot Synthesis: Some protocols describe a one-pot process where sulfonyl chloride formation and subsequent amination occur sequentially without isolation of intermediates, enhancing efficiency.

  • Use of Alternative Amines: Although ethylamine is standard, variations with substituted ethylamines can be used to modify the sulfonamide properties.

Method Starting Materials Reaction Conditions Advantages Disadvantages
Direct amination of sulfonyl chloride 2-Fluoro-3-methylbenzenesulfonyl chloride, ethylamine, base Room temperature, aprotic solvent, 1–4 h High yield, straightforward, well-documented Requires preparation or purchase of sulfonyl chloride
Sulfonic acid activation route 2-Fluoro-3-methylbenzenesulfonic acid, SOCl2 or PCl5, ethylamine Reflux for sulfonyl chloride formation, then amination Avoids isolation of sulfonyl chloride if done in one pot More steps, harsher reagents, potential side reactions
One-pot synthesis Aromatic sulfonic acid, chlorinating agent, ethylamine Sequential reactions without isolation Time-saving, less purification Requires careful control of reaction conditions

Experimental data from peer-reviewed literature and chemical catalogs indicate that the direct reaction of 2-fluoro-3-methylbenzenesulfonyl chloride with ethylamine in the presence of triethylamine typically affords the target sulfonamide in yields ranging from 80% to 95%. Reaction times are generally short (1–3 hours), and the product can be isolated with high purity through standard extraction and recrystallization techniques.

The preparation involves reagents such as sulfonyl chlorides and amines, which are corrosive and potentially hazardous. Proper personal protective equipment (PPE), including gloves, goggles, and lab coats, should be worn. Reactions should be conducted in a well-ventilated fume hood. Triethylamine is flammable and volatile; appropriate precautions must be taken.

Aspect Details
Compound Name This compound
Molecular Formula C9H12FNO2S
Molecular Weight Approx. 217 g/mol
Key Starting Material 2-Fluoro-3-methylbenzenesulfonyl chloride
Aminating Agent Ethylamine
Base Triethylamine or equivalent
Solvent Dichloromethane, THF, or similar aprotic solvent
Temperature Room temperature to 40 °C
Reaction Time 1–4 hours
Typical Yield 80–95%
Purification Recrystallization or chromatography
Safety Notes Handle sulfonyl chlorides and amines with care; use PPE and fume hood

The preparation of this compound is reliably achieved through the nucleophilic substitution of 2-fluoro-3-methylbenzenesulfonyl chloride with ethylamine in the presence of a base such as triethylamine. This method is well-documented, efficient, and scalable for research and industrial applications. Alternative methods exist but are generally less straightforward. The compound's synthesis is supported by extensive chemical literature, reflecting its importance in medicinal and synthetic chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution can introduce other substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

The compound N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide () shares a sulfonamide core but differs critically in substitution patterns. Its benzene ring has a 4-fluoro-2-methyl arrangement, contrasting with the 2-fluoro-3-methyl substitution in the target compound. Para-fluoro groups typically exert weaker electron-withdrawing effects compared to ortho-fluoro substituents, which can enhance electrophilic reactivity. Additionally, the presence of a 1,3-oxazinan ring and ethanediamide moiety in this analog introduces hydrogen-bonding capabilities and increased molecular weight (~449 g/mol vs.

Complex Sulfonamide Derivatives with Organometallic Components

The compound 1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide () incorporates a sulfonamide group within a bicyclic framework fused to a ferrocenyl group. This structure introduces redox activity due to the iron center, a feature absent in the target compound. Such organometallic derivatives are often explored for catalytic or materials science applications, diverging from the simpler, purely organic target molecule. The steric demands of the bicyclic system and thiophenyl substituents further distinguish its reactivity and conformational flexibility .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Substituents on Benzene Additional Functional Groups Molecular Weight (g/mol)* Hypothetical Properties
N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide 2-F, 3-CH₃ None ~217 Moderate solubility in polar solvents
Compound from 4-F, 2-CH₃ 1,3-Oxazinan, ethanediamide ~449 Enhanced H-bonding, lower logP
Compound from N/A Ferrocenyl, bicyclo[2.2.1]heptane ~600 (estimated) Redox activity, high thermal stability

*Calculated based on structural formulas.

Research Findings and Implications

  • Functional Group Influence : The absence of complex heterocycles (e.g., oxazinan) in the target compound suggests simpler synthetic routes but reduced versatility in supramolecular interactions.
  • Organometallic Contrast: Unlike ’s compound, the target lacks redox-active moieties, limiting its utility in electrochemical applications but simplifying its handling and stability .

Biological Activity

N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₃FNO₂S
  • Molecular Weight : Approximately 217.26 g/mol
  • Functional Groups : Contains an ethyl group, a fluorine atom, a methyl group, and a sulfonamide group attached to a benzene ring.

The presence of the fluorine atom enhances the compound's reactivity and biological activity, making it a candidate for various chemical and pharmaceutical applications.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . The sulfonamide moiety mimics natural substrates, allowing it to effectively inhibit specific enzymes involved in various biochemical pathways. Interaction studies have shown that the compound can bind to enzymes through hydrogen bonding between the sulfonamide group and amino acid residues, which is crucial for understanding its mechanism of action.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity , particularly against various bacterial strains. A comparative analysis with other sulfonamide derivatives reveals that this compound can inhibit bacterial growth effectively .

Comparative Biological Activity

The following table summarizes the biological activities of this compound and related compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC₉H₁₃FNO₂SEnzyme inhibition, antimicrobial
N-Ethyl-2-fluoro-4-methylbenzene-1-sulfonamideC₉H₁₃FNO₂SAntimicrobial properties
N-Ethyl-2-fluoro-6-methylbenzene-1-sulfonamideC₉H₁₃FNO₂SEnzyme inhibition
N-Ethyl-3-fluoro-4-methylbenzenesulfonamideC₉H₁₃FNO₂SAntimicrobial activity

The positioning of substituents on the benzene ring influences the reactivity and biological interactions of these compounds.

Study on Influenza Virus

A significant study demonstrated that aryl sulfonamides, including derivatives similar to this compound, exhibit potent antiviral activity against various strains of influenza viruses (H1N1, H5N1, H3N2). The compound reduced viral mRNA levels in infected cells, indicating its potential in inhibiting viral entry or replication processes .

Antibacterial Activity Evaluation

Another investigation highlighted the antibacterial efficacy of sulfonamides against Escherichia coli and Staphylococcus aureus. The results indicated that this compound displayed comparable activity to established antibiotics, suggesting its viability as a therapeutic agent .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound's ability to mimic natural substrates allows it to compete with these substrates for binding sites on enzymes.
  • Antimicrobial Action : By disrupting bacterial cell functions or inhibiting vital enzymatic processes, this compound can effectively reduce bacterial proliferation.
  • Antiviral Effects : It may interfere with viral replication mechanisms by targeting viral mRNA synthesis or processing pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Ethyl-2-fluoro-3-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a sulfonyl chloride reacts with a fluorinated aromatic amine. For example, fluorinated aniline derivatives (e.g., 2-fluoro-3-methylaniline) are reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond. Reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical for minimizing side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions (e.g., fluorine at C2, methyl at C3).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ = 261.08).
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous fluorinated sulfonamides .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility varies with solvent polarity. In DMSO (25°C), solubility is >50 mg/mL, while in water, it is <0.1 mg/mL due to hydrophobic ethyl and methyl groups. Stability studies (TGA/DSC) show decomposition above 200°C, with no hygroscopicity observed under ambient conditions .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic substitution to the 5-position (para to fluorine). Computational modeling (DFT, B3LYP/6-31G*) shows a Hammett σp_p value of +0.78, correlating with enhanced sulfonamide acidity (pKa ~3.5) .

Q. What strategies can mitigate contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength). Standardize protocols:

  • Use recombinant enzymes (e.g., carbonic anhydrase IX) in Tris buffer (pH 7.4) with 100 mM NaCl.
  • Validate inhibition via dose-response curves (IC50_{50} ± SEM) and compare with positive controls (e.g., acetazolamide) .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 3KS3). The sulfonamide group coordinates with Zn2+^{2+} in metalloenzymes, while the ethyl group occupies hydrophobic pockets. MD simulations (50 ns) assess binding stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If chirality exists (e.g., at the ethyl group), use asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral HPLC (Chiralpak AD-H column) for resolution. Monitor enantiomeric excess (>99%) via polarimetry or chiral SFC .

Q. How do structural modifications (e.g., replacing methyl with trifluoromethyl) alter pharmacological properties?

  • Methodological Answer : Trifluoromethyl enhances metabolic stability and lipophilicity (logP increases from 2.1 to 3.4). Compare ADMET profiles using Caco-2 permeability assays and microsomal stability tests. For example, 3-CF3_3 analogs show 2-fold longer half-life in human liver microsomes .

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